REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].[N+:10]([C:13]1[CH:18]=[CH:17][C:16]([NH:19][NH2:20])=[CH:15][CH:14]=1)([O-:12])=[O:11].C(O)(=O)C>CCO>[C:2]([C:3]1[CH:4]=[C:5]([NH2:6])[N:19]([C:16]2[CH:15]=[CH:14][C:13]([N+:10]([O-:12])=[O:11])=[CH:18][CH:17]=2)[N:20]=1)([CH3:9])([CH3:8])[CH3:1]
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Name
|
|
Quantity
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20.4 g
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Type
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reactant
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Smiles
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CC(C(CC#N)=O)(C)C
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)NN
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Name
|
|
Quantity
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3.4 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux under N2 for 18 h
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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concentrated at reduced pressure
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Type
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CUSTOM
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Details
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The residue was partitioned between EtOAc (500 mL) and aqueous saturated NaHCO3 solution (300 mL)
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Type
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WASH
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Details
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The organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by MPLC (eluting with 80:20 hexanes/EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(N(N1)C1=CC=C(C=C1)[N+](=O)[O-])N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |